molecular formula C13H15NO B13955222 2-(2-Methylpropoxy)quinoline CAS No. 56273-37-1

2-(2-Methylpropoxy)quinoline

Cat. No.: B13955222
CAS No.: 56273-37-1
M. Wt: 201.26 g/mol
InChI Key: VSZBYPXHHDNXJJ-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a quinoline core with a 2-methylpropoxy group attached at the second position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and α,β-unsaturated carbonyl compounds as starting materials. The reaction proceeds under acidic or basic conditions, often with the aid of a catalyst such as zinc chloride or sulfuric acid .

Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene or arsenic acid. This method is known for its ability to produce quinoline derivatives with high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. Catalysts such as palladium or platinum on carbon are often used to facilitate the reaction, and the process may be optimized for temperature, pressure, and solvent conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Methylpropoxy)quinoline has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)quinoline involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropoxy)quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for drug development .

Properties

CAS No.

56273-37-1

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(2-methylpropoxy)quinoline

InChI

InChI=1S/C13H15NO/c1-10(2)9-15-13-8-7-11-5-3-4-6-12(11)14-13/h3-8,10H,9H2,1-2H3

InChI Key

VSZBYPXHHDNXJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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